REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N+:8]=2[O-])[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])[Cl:18]>>[Cl:14][CH:1]([C:4]1[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N:8]=1)[CH2:2][CH2:17][Cl:19].[Cl:18][CH2:10][C:7]1[N:8]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][C:6]=1[CH3:11]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In step b], both products were isolated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring
|
Type
|
CUSTOM
|
Details
|
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
|
Type
|
WASH
|
Details
|
washing with Na2CO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the combined organic phase over sodium sulfate, evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCCl)C=1OC(=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.53 g |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N+:8]=2[O-])[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])[Cl:18]>>[Cl:14][CH:1]([C:4]1[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N:8]=1)[CH2:2][CH2:17][Cl:19].[Cl:18][CH2:10][C:7]1[N:8]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][C:6]=1[CH3:11]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In step b], both products were isolated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring
|
Type
|
CUSTOM
|
Details
|
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
|
Type
|
WASH
|
Details
|
washing with Na2CO3 and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the combined organic phase over sodium sulfate, evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CCCl)C=1OC(=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.53 g |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |